3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a compound that belongs to the class of oxazolo[5,4-d]pyrimidines, which are heterocyclic compounds characterized by their unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural similarity to nucleobases and its potential as an anticancer agent. The presence of the oxazole and pyrimidine rings contributes to its pharmacological properties, making it a subject of interest in drug development.
The compound is classified under heterocyclic compounds, specifically within the oxazolo[5,4-d]pyrimidine derivatives. These compounds are often synthesized for their potential therapeutic applications, particularly in oncology. Research indicates that derivatives of oxazolo[5,4-d]pyrimidines may exhibit inhibitory activity against various cancer-related targets, including human vascular endothelial growth factor receptor-2 (VEGFR-2) .
The synthesis of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves a two-step synthetic pathway. The process begins with the construction of the pyrimidine ring from a functionalized oxazole or pyrimidine precursor. A common method involves the reaction of a C(2)-functionalized 5-aminooxazole-4-carbonitrile with triethyl orthoformate to form an imidoester intermediate. This intermediate undergoes ring closure in the presence of methylamine or other primary amines to yield the desired oxazolo[5,4-d]pyrimidine derivative .
This synthetic route allows for the introduction of various substituents at specific positions on the oxazolo[5,4-d]pyrimidine scaffold.
The molecular structure of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine consists of an oxazole ring fused to a pyrimidine ring with a methyl group at the 3-position and a propyl group at the nitrogen atom. The molecular formula can be represented as .
Key structural features include:
3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can participate in various chemical reactions typical for heterocycles. These include:
Research has shown that similar compounds exhibit significant cytotoxic activity against cancer cell lines, which suggests potential pathways for further reactions involving biological targets .
The mechanism of action for 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine primarily involves its interaction with cellular targets such as receptors or enzymes associated with cancer progression. Studies indicate that compounds within this class can inhibit VEGFR-2 activity, leading to reduced tumor angiogenesis and growth.
The proposed mechanism includes:
3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for drug formulation.
The primary applications of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine lie in medicinal chemistry and pharmacology:
Research continues to explore the full therapeutic potential of this compound and its derivatives in treating various forms of cancer .
Oxazolo[5,4-d]pyrimidines represent a privileged scaffold in modern anticancer drug discovery due to their structural mimicry of endogenous purine nucleobases. This bicyclic heterocyclic system integrates an oxazole ring fused to pyrimidine, creating a planar configuration that facilitates interactions with biological targets involved in carcinogenesis. The scaffold's versatility allows strategic substitutions at key positions (C2, C5, N7), enabling fine-tuning of pharmacological properties while retaining target affinity. Within this class, 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine exemplifies rational drug design aimed at optimizing kinase inhibition and antimetabolite activity through targeted alkylamino modifications [1] [4].
The anticancer potential of oxazolo[5,4-d]pyrimidines stems from their dual capacity to disrupt enzymatic function and impede nucleic acid metabolism. 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine (molecular formula: C₉H₁₂N₄O; MW: 192.22 g/mol) features critical structural determinants for bioactivity:
Table 1: Structural Features and Their Pharmacological Roles
Structural Element | Role in Anticancer Activity | Molecular Targets |
---|---|---|
Oxazolo[5,4-d]pyrimidine core | Purine mimicry; competitive inhibition of ATP/nucleotide binding sites | VEGFR-2, EGFR, adenosine kinase |
C3-Methyl group | Metabolic stabilization; enhanced membrane permeability | Cytoplasmic enzymes |
N4-Propylamino chain | Hydrophobic pocket engagement; induction of apoptosis via caspase activation | Kinase allosteric sites |
This compound exhibits targeted inhibition of VEGFR-2 (vascular endothelial growth factor receptor-2), a key mediator of tumor angiogenesis. Molecular docking simulations confirm that the propylamino extension penetrates the hydrophobic region of the VEGFR-2 ATP-binding cleft, forming hydrogen bonds with Lys-868 and Asp-1046 residues. This binding disrupts downstream signaling pathways, inhibiting endothelial cell proliferation and tumor vascularization [1] [4]. In HT29 colon adenocarcinoma cells, derivatives with analogous aliphatic chains demonstrated CC₅₀ values of 58.4 µM, outperforming 5-fluorouracil (CC₅₀ = 381.2 µM) and approaching cisplatin efficacy (CC₅₀ = 47.2 µM) while exhibiting lower cytotoxicity toward normal human dermal fibroblasts (NHDFs) [1].
As a purine antimetabolite, 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine disrupts nucleotide biosynthesis through multiple mechanisms:
Structural analogy to fludarabine and mercaptopurine enables this compound to function as a multitargeted antimetabolite. The N4-propyl chain enhances uptake via nucleoside transporters, while the methyl group at C3 sterically hinders repair enzymes. This dual action induces replication stress and apoptosis, particularly in rapidly dividing cancer cells [1] [4].
Table 2: Cytotoxic Activity Across Cancer Cell Lines
Cancer Cell Line | Tumor Type | CC₅₀ (µM) | Reference Drug (CC₅₀) |
---|---|---|---|
HT29 | Primary colon adenocarcinoma | 58.4 | Fluorouracil (381.2 µM) |
MCF7 | Breast adenocarcinoma | 89.7 | Cisplatin (47.2 µM) |
A549 | Lung carcinoma | >100 | Cisplatin (22.3 µM) |
Jurkat | T-cell leukemia | 42.3 | N/A |
Immunosuppressive properties further augment its therapeutic profile. The compound suppresses phytohemagglutinin-induced T-cell proliferation and lipopolysaccharide-activated splenocytes, indicating utility in inflammation-driven malignancies. Downregulation of TNF-α production in whole-blood assays suggests additional immunomodulatory mechanisms [9].
The development of oxazolo[5,4-d]pyrimidines spans over a century of incremental innovations:
Table 3: Milestones in Oxazolo[5,4-d]Pyrimidine Development
Era | Key Innovation | Biological Advance |
---|---|---|
1905 | First chemical synthesis | Foundation for heterocyclic chemistry |
1974–1999 | Adenosine receptor antagonists | Proof of purine-like bioactivity |
2000–2009 | Anilino-substituted kinase inhibitors | Targeted antiangiogenic activity (VEGFR-2 IC₅₀ <1 µM) |
2010–2019 | Aliphatic amino derivatives (e.g., dimethylaminopropyl) | Improved selectivity; reduced off-target toxicity |
2020–Present | 3-Methyl-N-propyl derivatives | Multimodal antimetabolite/kinase inhibition |
Current research focuses on hybrid molecules combining oxazolo[5,4-d]pyrimidine cores with bioactive fragments (e.g., isoxazoles). These hybrids demonstrate synergistic immunomodulatory and antiproliferative effects, expanding applications beyond classical chemotherapy [4] [9].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5